[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE
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Overview
Description
[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-fluoro-4-methylaniline with ethyl 2-chloropyridine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
Cresol: A group of methylphenols with comparable aromatic properties.
Uniqueness
[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-9-4-5-10(7-12(9)17)19-13(20)8-22-15(21)11-3-2-6-18-14(11)16/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDDFHGIAAWZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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